Cellobionic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

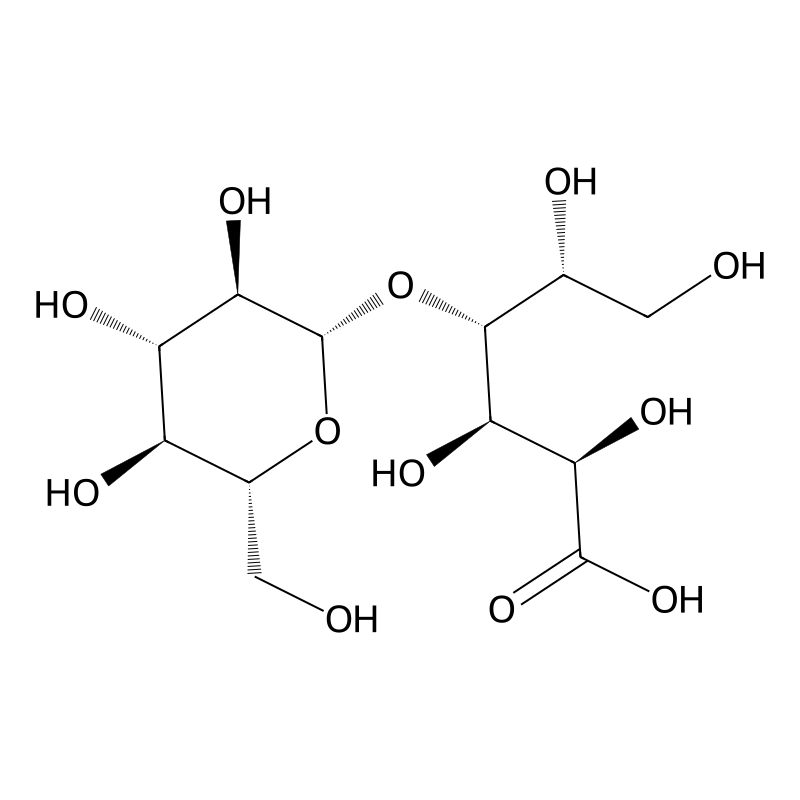

Cellobionic acid (4-O-β-D-glucopyranosyl-D-gluconic acid, CBA) is a lesser-known organic acid derived from the oxidation of cellobiose, the primary product obtained during enzymatic breakdown of cellulose []. Compared to its close relative, lactobionic acid (LBA), which has established applications in various industries, research on CBA is still in its early stages. However, scientists are exploring its potential in several scientific research areas:

Biocatalysis and Sustainable Production

One promising area of research focuses on using CBA as a substrate for biocatalysis. Biocatalysis utilizes biological systems, like enzymes or microorganisms, to drive chemical reactions. Researchers are investigating the development of efficient methods to produce CBA through biocatalysis as an alternative to traditional chemical synthesis methods []. This approach could be more sustainable and environmentally friendly.

Studies have explored the use of specific bacteria, such as Pseudomonas strains, to biologically produce CBA from cellobiose. These studies compared this biological method to traditional chemical methods and highlighted the potential advantages of the biocatalytic approach [].

Understanding Carbohydrate Metabolism

Cellobionic acid can also serve as a valuable tool for researchers studying carbohydrate metabolism. Carbohydrate metabolism refers to the complex biochemical processes by which organisms break down and utilize carbohydrates for energy. Scientists can leverage CBA's unique structure, which combines a disaccharide unit (cellobiose) with an acidic group (gluconic acid), to investigate specific enzymes and pathways involved in carbohydrate breakdown [].

For instance, researchers might use CBA to study enzymes responsible for cleaving the bond between the two sugar units in cellobiose or to understand how cells transport and utilize this specific type of sugar acid.

Future Applications and Research Directions

As research on CBA progresses, scientists might uncover novel applications for this molecule. Due to its structural similarity to LBA, some researchers hypothesize that CBA could potentially exhibit similar beneficial properties in areas like cosmetics, food science, and pharmaceuticals []. However, more research is required to validate these possibilities.

Cellobionic acid is a disaccharide acid derived from cellobiose, consisting of two glucose units linked by a β-1,4-glycosidic bond, with a carboxylic acid group at one end. It is characterized by its role in cellulose degradation and as an intermediate in various biochemical pathways. Cellobionic acid has garnered attention for its potential applications in biotechnology and environmental sciences, particularly in the context of biomass conversion and renewable energy production.

- Phosphorolysis: Cellobionic acid can be catalyzed by cellobionic acid phosphorylase to produce glucose 1-phosphate and gluconic acid. This reaction is reversible and plays a crucial role in the metabolism of certain fungi like Neurospora crassa .

- Hydrolysis: Under acidic or enzymatic conditions, cellobionic acid can be hydrolyzed to yield gluconic acid and glucose, which are valuable for various industrial applications .

- Oxidation: Cellobionic acid can also undergo oxidation reactions to form gluconic and glucaric acids, particularly when using noble metal catalysts .

Cellobionic acid exhibits significant biological activity, particularly as a substrate for various microorganisms. It serves as a carbon source for fungi such as Neurospora crassa, which utilizes it through specific transporters and enzymes to convert it into usable energy forms . Additionally, its metabolic pathways are essential for cellulose degradation, making it a key compound in the context of biomass conversion.

Several methods exist for synthesizing cellobionic acid:

- Chemical Synthesis: A common method involves the bromination of cellobiose followed by treatment with calcium carbonate in water. This process yields cellobionic acid with a high degree of purity .

- Biotechnological Approaches: Genetically modified microorganisms such as Pseudomonas taetrolens have been engineered to produce cellobionic acid efficiently from cellobiose through enzymatic pathways .

- In Vitro Synthetic Systems: Recent advancements include the development of artificial enzymatic biosystems that can synthesize cellobionic acid from starch via cascade reactions, showcasing the potential for sustainable production methods .

Cellobionic acid has several applications:

- Biomass Conversion: It plays a vital role in the conversion of lignocellulosic biomass into fermentable sugars, which can be further processed into biofuels or other biochemicals.

- Food Industry: Due to its properties as a sugar acid, it is explored as an ingredient in food formulations for its potential health benefits.

- Pharmaceuticals: Its derivatives may have applications in drug formulation and delivery systems due to their biocompatibility.

Studies have shown that cellobionic acid interacts with various enzymes and transporters within microbial systems. For example, Neurospora crassa employs specific transporters (e.g., cellobionic acid transporter) to uptake cellobionic acid efficiently . Additionally, the enzyme kinetics involved in its phosphorolysis have been characterized, revealing insights into its metabolic pathways and potential for biotechnological applications .

Cellobionic acid is part of a broader class of sugar acids known as aldonic acids. Here’s a comparison with similar compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Cellobionic Acid | Disaccharide Acid | Derived from cellobiose; key in cellulose metabolism |

| Gluconic Acid | Monosaccharide Acid | Formed from glucose oxidation; widely used in food |

| Lactobionic Acid | Disaccharide Acid | Derived from lactose; used in food and cosmetics |

| Galacturonic Acid | Monosaccharide Acid | Component of pectin; important in plant biology |

Cellobionic acid is unique due to its specific role in cellulose degradation and its potential applications in bioconversion processes that are not shared by the other compounds listed.

Oxidative Cellulose Degradation via Lytic Polysaccharide Monooxygenases

Lytic polysaccharide monooxygenases (LPMOs) are copper-dependent enzymes that cleave cellulose through oxidative mechanisms, generating aldonic acids such as CBA as byproducts. These enzymes are classified under auxiliary activity families AA9 (fungal) and AA10 (bacterial).

Mechanism of LPMO Activity

LPMOs catalyze the oxidative cleavage of β-1,4-glycosidic bonds in cellulose, producing C4-oxidized or C1-oxidized cello-oligosaccharides. For example, a C4-oxidizing LPMO from Thermoascus aurantiacus generates cellobionic acid by oxidizing the non-reducing end of cellulose chains. This reaction requires electron donors such as cellobiose dehydrogenase (CDH) or chemical reductants like ascorbic acid.